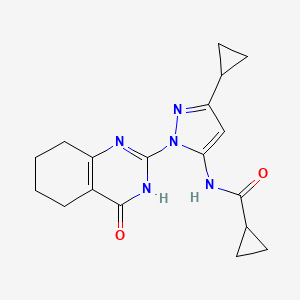

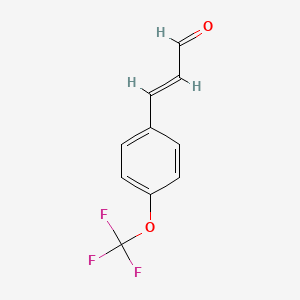

![molecular formula C17H12BrNO3S B2414870 3-(2-bromobenzamido)benzo[b]tiofeno-2-carboxilato de metilo CAS No. 477490-15-6](/img/structure/B2414870.png)

3-(2-bromobenzamido)benzo[b]tiofeno-2-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a bromobenzamido group and a methyl ester group attached to the benzothiophene core

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated as potential antipsychotic agents and inhibitors of human leucocyte elastase (hle) .

Mode of Action

It’s known that similar compounds interact with their targets and cause changes that lead to their therapeutic effects .

Biochemical Pathways

Related compounds have shown promise in fragment-based drug discovery and in hit identification or lead development, including approaches towards antimitotic agents and in the development of inhibitors of kinase targets .

Result of Action

Related compounds have been found to disrupt actin polymerization and thus prevent the metastatic potential of tumor cells where limk is over-expressed .

Métodos De Preparación

The synthesis of Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired benzothiophene derivatives with yields ranging from 58% to 96% . Another approach involves the condensation of o-nitrobenzonitrile and methyl thioglycolate under basic conditions, followed by further derivatization to introduce the bromobenzamido group .

Análisis De Reacciones Químicas

Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Cyclization Reactions: The benzothiophene core can participate in cyclization reactions to form more complex heterocyclic structures, which are valuable in medicinal chemistry.

Comparación Con Compuestos Similares

Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

Methyl benzo[b]thiophene-2-carboxylate: This compound lacks the bromobenzamido group and is used as a building block in organic synthesis.

Benzo[b]thiophene-2-carboxylic acid methyl ester: Similar to the above compound, it is used in the synthesis of various heterocyclic compounds.

Thieno[3,2-b]thiophene-2-carboxylic acid: This compound contains a fused thiophene ring and is used in the development of organic electronic materials.

Propiedades

IUPAC Name |

methyl 3-[(2-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRRKRWWCXOPKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

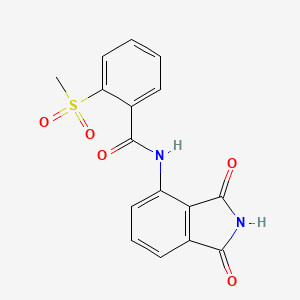

![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2414788.png)

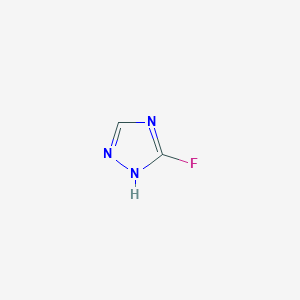

![(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414792.png)

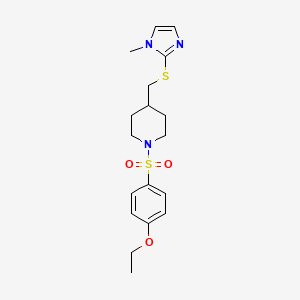

![Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2414794.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2414797.png)

![2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2414799.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)

![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2414809.png)